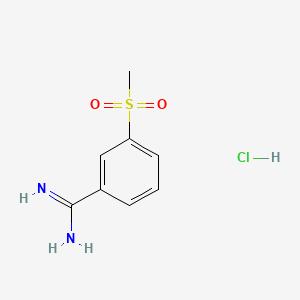
4-Ethylpyridine-d5 1-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethylpyridine-d5 1-Oxide is a deuterated derivative of 4-Ethylpyridine, which is a heterocyclic organic compound. This compound is commonly used in industrial and pharmaceutical applications. The deuterated form, this compound, is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy due to its high isotopic purity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylpyridine-d5 1-Oxide typically involves the deuteration of 4-Ethylpyridine followed by oxidation. The deuteration process can be achieved using deuterium gas or deuterated reagents under specific conditions to ensure the incorporation of deuterium atoms. The oxidation step is usually carried out using oxidizing agents such as hydrogen peroxide or peracids to convert the pyridine to its N-oxide form .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale deuteration and oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions
4-Ethylpyridine-d5 1-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
Oxidation: Higher oxidized pyridine derivatives.
Reduction: 4-Ethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
4-Ethylpyridine-d5 1-Oxide is widely used in scientific research, particularly in:
Chemistry: As a reference standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: In metabolic studies to trace deuterium-labeled compounds.
Medicine: In drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: As a precursor in the synthesis of more complex chemical compounds
作用机制
The mechanism of action of 4-Ethylpyridine-d5 1-Oxide involves its interaction with molecular targets through its N-oxide functional group. This group can participate in various chemical reactions, such as oxidation-reduction and substitution, influencing the compound’s reactivity and interactions with other molecules. The deuterium atoms in the compound provide stability and allow for detailed studies using NMR spectroscopy .
相似化合物的比较
Similar Compounds
4-Ethylpyridine: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
4-Methylpyridine-d5 1-Oxide: Another deuterated pyridine derivative with a methyl group instead of an ethyl group.
4-Phenylpyridine-d5 1-Oxide: A deuterated pyridine derivative with a phenyl group.
Uniqueness
4-Ethylpyridine-d5 1-Oxide is unique due to its deuterium labeling, which provides enhanced stability and allows for precise studies using NMR spectroscopy. This makes it particularly valuable in research applications where isotopic purity and detailed molecular analysis are required .
属性
CAS 编号 |
1330163-98-8 |
|---|---|
分子式 |
C7H9NO |
分子量 |
129.192 |
IUPAC 名称 |
2,3,5,6-tetradeuterio-4-(1,1-dideuterioethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H9NO/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3/i2D2,3D,4D,5D,6D |
InChI 键 |
VFJRXOXKSUBBMR-LSSRDVMSSA-N |
SMILES |
CCC1=CC=[N+](C=C1)[O-] |
同义词 |
4-Ethylpyridine-d5 N-Oxide; 4-Ethylpyridine-d5 Oxide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2,2'-Binaphthalene]-6,6'-dicarboxylic Acid](/img/structure/B589441.png)






